2-{[3-Cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
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Description
2-{[3-Cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C13H8F3N3O2S and its molecular weight is 327.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to 2-((3-Cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide have been synthesized and studied for their fungicidal and herbicidal activities. For instance, a series of new polysubstituted pyridine derivatives have shown significant bioactivity in agricultural applications, indicating their potential as novel agents in managing plant health and growth (Li Zheng & W. Su, 2005).
Antimicrobial and Antitumor Applications
Further research has delved into the antimicrobial and antitumor properties of similar compounds. For instance, compounds derived from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been synthesized and evaluated for their antimicrobial activities, showing promising results against various bacterial and fungal strains. This suggests a potential application in developing new antimicrobial agents (Samir Bondock, Ramy Rabie, Hassan A Etman, & Ahmed A Fadda, 2008).
Sensing and Luminescent Properties
The structural versatility of these compounds allows for their application in material science, such as the development of luminescent materials for sensing purposes. For example, Eu(III) complexes with ligands based on pyridine or furan rings have been employed for luminescence sensing of nitrate anions in solution, demonstrating the potential of these compounds in environmental monitoring and analytical chemistry (F. Piccinelli, M. Bettinelli, A. Melchior, C. Grazioli, & M. Tolazzi, 2015).
Properties
IUPAC Name |
2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2S/c14-13(15,16)8-4-9(10-2-1-3-21-10)19-12(7(8)5-17)22-6-11(18)20/h1-4H,6H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJFKFONTOJKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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